![molecular formula C15H21NO3S2 B4668048 tert-butyl ({[(2-phenoxyethyl)amino]carbonothioyl}thio)acetate](/img/structure/B4668048.png)
tert-butyl ({[(2-phenoxyethyl)amino]carbonothioyl}thio)acetate
Overview
Description
Tert-butyl ({[(2-phenoxyethyl)amino]carbonothioyl}thio)acetate, commonly known as TPCTA, is a chemical compound that has gained popularity in scientific research due to its unique properties. TPCTA is a thiol-reactive compound that is widely used in the field of biochemistry and pharmacology.
Mechanism of Action
TPCTA reacts with thiols in proteins, resulting in the formation of a covalent bond between the protein and TPCTA. This covalent bond can be used to cross-link proteins, peptides, and other biomolecules. TPCTA can also be used as a probe to study the structure and function of proteins.
Biochemical and Physiological Effects:
TPCTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as caspases, which are involved in programmed cell death. TPCTA has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TPCTA in lab experiments is its thiol-reactive properties, which allow for the cross-linking of proteins, peptides, and other biomolecules. TPCTA is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using TPCTA is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the use of TPCTA in scientific research. One potential direction is the development of new TPCTA-based probes for the study of protein structure and function. Another potential direction is the use of TPCTA in the development of new therapeutics for the treatment of diseases such as cancer and inflammation.
Conclusion:
In conclusion, TPCTA is a thiol-reactive compound that has gained popularity in scientific research due to its unique properties. TPCTA is synthesized by the reaction of tert-butyl acetoacetate with 2-phenoxyethylamine and carbon disulfide. It has many scientific research applications, including as a cross-linking agent for proteins, peptides, and other biomolecules, and as a probe to study the structure and function of proteins. TPCTA has many potential future directions, including the development of new TPCTA-based probes and the use of TPCTA in the development of new therapeutics.
Scientific Research Applications
TPCTA has been widely used in scientific research due to its thiol-reactive properties. It is commonly used as a cross-linking agent for proteins, peptides, and other biomolecules. TPCTA has also been used as a probe to study the structure and function of proteins.
properties
IUPAC Name |
tert-butyl 2-(2-phenoxyethylcarbamothioylsulfanyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c1-15(2,3)19-13(17)11-21-14(20)16-9-10-18-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTENJZMOHINVTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC(=S)NCCOC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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